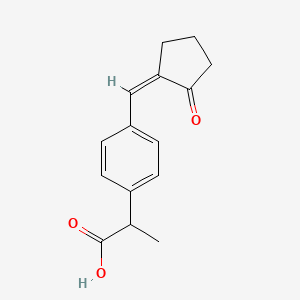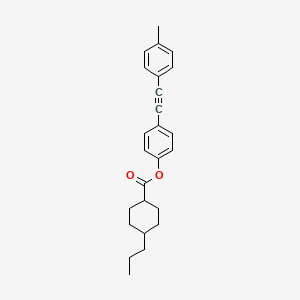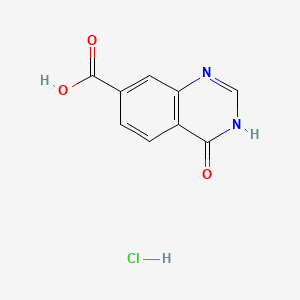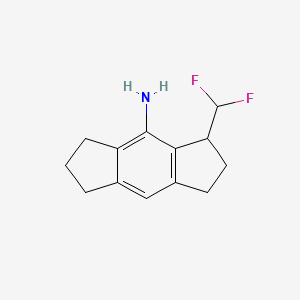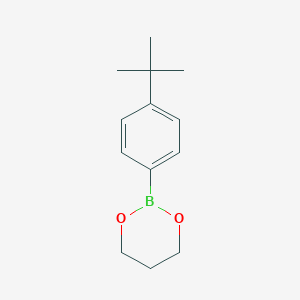
2-(4-(tert-Butyl)phenyl)-1,3,2-dioxaborinane
Overview
Description
2-(4-(tert-Butyl)phenyl)-1,3,2-dioxaborinane is a useful research compound. Its molecular formula is C13H19BO2 and its molecular weight is 218.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(tert-Butyl)phenyl)-1,3,2-dioxaborinane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(tert-Butyl)phenyl)-1,3,2-dioxaborinane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibition of GABA Binding and Insecticidal Activity : This compound inhibits GABA binding in rat brain membranes and exhibits insecticidal activity against houseflies (Ozoe et al., 1995).
Use in Synthesis Reactions : It serves as a starting material for substitution reactions with primary and secondary amines to yield 4-alkylamino analogues (Štefane & Polanc, 2007).
Electrooptic Display Applications : Cyano derivatives of this compound have low nematic-isotropic transition temperatures and high positive dielectric anisotropy, making them suitable for high information electrooptic display devices (Bezborodov & Lapanik, 1991).
Structural and Isomeric Properties Research : The compound is studied for its structural and isomeric properties, contributing to the field of chemistry (Kuznetsov et al., 1995).
Chiral Controller Potential : A synthesized compound related to 2-(4-(tert-Butyl)phenyl)-1,3,2-dioxaborinane, namely (2S,5R)-2-(tert-Butyl)-5-phenyl-5-(cyclopentyl-1-ol)-1,3-dioxolan-4-one, has potential as a chiral controller (Liu et al., 2004).
Chemistry Research : The compound and its complexes with amines show promise in various chemistry research applications (Balueva et al., 1994).
Liquid Crystal Research : Derivatives of 2-phenyl-1,3,2-dioxaborinane with a chiral alkyloxy group exhibit ferroelectric properties and form chiral smectic C phases at ambient temperature, indicating their potential in the field of liquid crystal research (Matsubara et al., 1990).
properties
IUPAC Name |
2-(4-tert-butylphenyl)-1,3,2-dioxaborinane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO2/c1-13(2,3)11-5-7-12(8-6-11)14-15-9-4-10-16-14/h5-8H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBDNJVQDZVZBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(tert-Butyl)phenyl)-1,3,2-dioxaborinane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,1,1-Trifluoro-N-((11bR)-4-oxido-2,6-bis(4-(trifluoromethyl)phenyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide](/img/structure/B8200284.png)

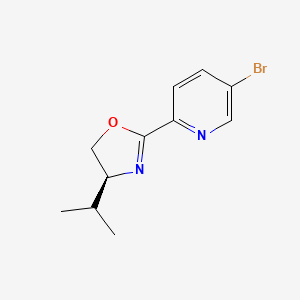
![1-(3-Bromophenyl)dibenzo[b,d]furan](/img/structure/B8200312.png)
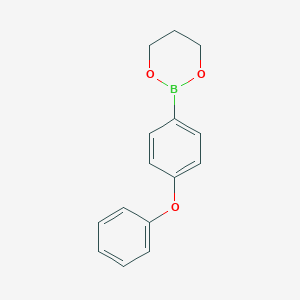


![3-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B8200358.png)

